1-Chloro-N,N-dimethyl-1-phenylboranamine
Description
1-Chloro-N,N-dimethyl-1-phenylboranamine (CAS 1196-44-7) is a boron-containing amine with the molecular formula C₅H₁₁BClN and a molecular weight of 167.42 g/mol . Its structure features a boron atom bonded to a phenyl group, a chlorine atom, and a dimethylamine substituent. This compound is primarily utilized in organic synthesis as an intermediate for constructing boron-containing frameworks, which are pivotal in pharmaceuticals, agrochemicals, and materials science. Its chlorinated boron center confers electrophilic reactivity, enabling participation in cross-coupling reactions and nucleophilic substitutions .
Properties
CAS No. |
1196-44-7 |
|---|---|
Molecular Formula |
C8H11BClN |
Molecular Weight |
167.44 g/mol |
IUPAC Name |
N-[chloro(phenyl)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H11BClN/c1-11(2)9(10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
FJUVAEJCDOGMQS-UHFFFAOYSA-N |
SMILES |
B(C1=CC=CC=C1)(N(C)C)Cl |
Canonical SMILES |
B(C1=CC=CC=C1)(N(C)C)Cl |
Synonyms |
Chloro(dimethylamino)phenylborane |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Chloro-N,N,1-trimethylboranamine (CAS 7360-65-8)
1-Chloro-N,N-dimethyl-1-(triphenylsilyl)boranamine (CAS 6918-08-7)
- Formula : C₂₀H₂₁BClNSi
- Molecular Weight : 1029.26 g/mol
- Key Differences :
Chlorinated Amines with Non-Boron Backbones
1-Chloro-N,N-dimethyl-2-propylamine (CAS 53309-35-6)
Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine, CAS 26189-46-6)
- Formula : C₆H₁₁ClN
- Molecular Weight : 147.62 g/mol
- Key Differences :
Phosphorus-Based Analogues
1-Chloro-N,N-diethyl-1,1-diphenylphosphoramine (CAS 82857-68-9)
- Formula : C₁₇H₂₂ClNP
- Molecular Weight : 318.79 g/mol
- Key Differences :
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 1-Chloro-N,N-dimethyl-1-phenylboranamine | 1196-44-7 | C₅H₁₁BClN | 167.42 | B-Cl, N(CH₃)₂, C₆H₅ |
| 1-Chloro-N,N,1-trimethylboranamine | 7360-65-8 | C₃H₉BClN | 105.37 | B-Cl, N(CH₃)₂ |
| Ghosez’s Reagent | 26189-46-6 | C₆H₁₁ClN | 147.62 | Cl, N(CH₃)₂, propenyl |
| 1-Chloro-N,N-diethyl-1,1-diphenylphosphoramine | 82857-68-9 | C₁₇H₂₂ClNP | 318.79 | P-Cl, N(C₂H₅)₂, C₆H₅ |
Research Findings and Trends
- Boron vs. Phosphorus : Boranamines exhibit higher Lewis acidity compared to phosphoramidates, making them superior in catalysis . Phosphorus derivatives, however, dominate in sulfur/selenium-containing agrochemicals .
- Steric Effects : Bulky substituents (e.g., triphenylsilyl in CAS 6918-08-7) stabilize boron intermediates but reduce reaction rates .
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